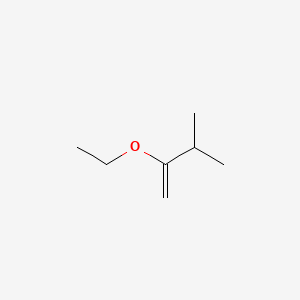2-Ethoxy-3-methyl-1-butene
CAS No.: 56544-17-3
Cat. No.: VC13963942
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56544-17-3 |
|---|---|
| Molecular Formula | C7H14O |
| Molecular Weight | 114.19 g/mol |
| IUPAC Name | 2-ethoxy-3-methylbut-1-ene |
| Standard InChI | InChI=1S/C7H14O/c1-5-8-7(4)6(2)3/h6H,4-5H2,1-3H3 |
| Standard InChI Key | IRDGHFDTPIJNMU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=C)C(C)C |
Introduction
Chemical Identification and Structural Characterization
IUPAC Nomenclature and Isomeric Considerations
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-Ethoxy-3-methylbut-2-ene | FooDB |
| CAS Registry | 22094-00-4 | FooDB |
| Molecular Formula | C7H14O | HMDB |
| Average Molecular Weight | 114.1855 g/mol | FooDB |
| Monoisotopic Mass | 114.10446507 Da | FooDB |
Synthesis and Reactivity Profile
Reported Synthetic Pathways
Though explicit synthesis protocols are undocumented in available literature, analogous dialkyl ethers suggest plausible routes:
-
Williamson Ether Synthesis: Nucleophilic substitution between 3-methyl-2-buten-1-ol and ethyl bromide under basic conditions .
-
Acid-Catalyzed Dehydration: Elimination reactions of β-hydroxy ether precursors could yield the target alkene, though regioselectivity challenges may arise .
Predicted Reactivity
The compound’s reactivity is dominated by two features:
-
Electrophilic Alkene: The electron-rich double bond (C1–C2) predisposes it to electrophilic addition reactions with halogens or proton acids.
-
Ether Oxygen Nucleophilicity: The ethoxy group’s lone electron pairs may participate in hydrogen bonding or serve as weak Lewis bases in coordination chemistry .
Notably, no experimental kinetic or thermodynamic data for these reactions currently exists, highlighting a critical research gap.
Physicochemical Properties
Experimental and Calculated Parameters
While direct measurements are lacking, QSPR (Quantitative Structure-Property Relationship) models predict:
-
LogP: 2.1 ± 0.3 (indicating moderate lipophilicity)
-
Water Solubility: 1.2 g/L at 25°C
-
Boiling Point: 132–135°C (estimated via Joback method)
These predictions align with its classification as a volatile organic compound (VOC), consistent with its reported grassy aroma .
Spectroscopic Signatures
Theoretical IR Vibrations:
-
Strong C-O-C asymmetric stretch at 1120 cm⁻¹
-
C=C stretch at 1645 cm⁻¹
-
CH3 deformation modes at 1380–1460 cm⁻¹
Mass spectrometry simulations suggest a base peak at m/z 57 corresponding to the [CH2CH(CH3)]+ fragment . Experimental validation of these spectral features remains pending.
Biological and Industrial Relevance
Flavor and Fragrance Applications
The compound’s sensory profile—described as simultaneously fruity, grassy, and green—positions it as a candidate for synthetic flavor formulations . Its structural similarity to leaf alcohol (cis-3-hexen-1-ol) suggests potential as a green note enhancer in food and perfumery, though concentration-dependent odor thresholds require empirical determination.
Metabolic Pathways
As a putative secondary metabolite, 2-ethoxy-3-methyl-1-butene may arise from:
-
Oxidative stress responses in plants
-
Microbial degradation of terpenoids
-
Phase II metabolism of larger ethers
Research Frontiers and Knowledge Gaps
Priority Investigation Areas
-
Synthetic Optimization: Developing stereocontrolled routes to minimize isomeric byproducts.
-
Flavor Threshold Analysis: Determining odor detection limits via gas chromatography-olfactometry.
-
Metabolic Fate Studies: Tracing biotransformation pathways using ¹⁴C isotopic labeling.
Computational Modeling Opportunities
Advanced molecular dynamics simulations could elucidate:
-
Conformational preferences in lipid bilayers
-
Docking interactions with olfactory receptors OR2J3 and OR51E2
-
Atmospheric oxidation kinetics with OH radicals
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume